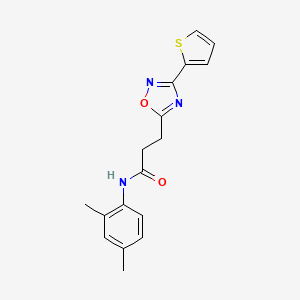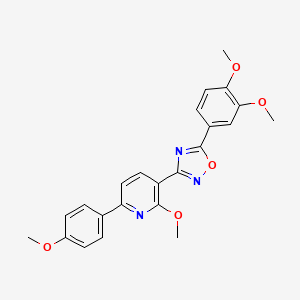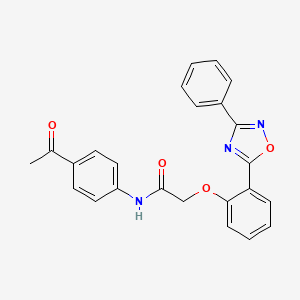
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutyl-3-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutyl-3-methoxybenzamide, also known as HMQ-TFA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications.
作用机制
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutyl-3-methoxybenzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutyl-3-methoxybenzamide has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutyl-3-methoxybenzamide has been shown to have a number of biochemical and physiological effects in various disease models. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α). N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutyl-3-methoxybenzamide has also been shown to induce apoptosis (programmed cell death) in cancer cells and to protect neurons from oxidative stress and cell death.
实验室实验的优点和局限性
One of the main advantages of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutyl-3-methoxybenzamide is its versatility in various disease models. It has been shown to be effective in treating a wide range of diseases, including cancer, inflammation, and neurodegenerative disorders. However, one of the limitations of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutyl-3-methoxybenzamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for the study of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutyl-3-methoxybenzamide. One area of focus is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area of focus is the investigation of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutyl-3-methoxybenzamide's potential use in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutyl-3-methoxybenzamide and to identify any potential side effects or toxicity.
合成方法
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutyl-3-methoxybenzamide can be synthesized using a multistep process that involves the reaction of 2-hydroxy-6-methylquinoline with isobutylamine, followed by the reaction of the resulting product with 3-methoxybenzoyl chloride. The final step involves the addition of trifluoroacetic acid to the reaction mixture to yield N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutyl-3-methoxybenzamide.
科学研究应用
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutyl-3-methoxybenzamide has been studied extensively for its potential therapeutic applications in various disease models. It has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutyl-3-methoxybenzamide has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
属性
IUPAC Name |
3-methoxy-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-15(2)13-25(23(27)17-6-5-7-20(12-17)28-4)14-19-11-18-10-16(3)8-9-21(18)24-22(19)26/h5-12,15H,13-14H2,1-4H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMUBHKKWFCWJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(CC(C)C)C(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-3-methoxy-N-(2-methylpropyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(1,6-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7719925.png)




![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7719992.png)





